Oxygen(2-);triphenylstannanylium
Description
Oxygen(2−);triphenylstannanylium is an organotin compound comprising a triphenylstannanylium cation (Ph₃Sn⁺) paired with an oxygen dianion (O²⁻). This ionic structure places it within the broader class of triphenyltin derivatives, which are characterized by their Sn–C bonds and varied anionic counterparts. Triphenyltin compounds are historically significant in industrial applications, including biocides, catalysts, and stabilizers in polymers .
Properties
IUPAC Name |
oxygen(2-);triphenylstannanylium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C6H5.O.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;;/q;;;;;;-2;2*+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIRQWKQRDHYRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.[O-2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30OSn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physicochemical Properties
While specific data for Oxygen(2−);triphenylstannanylium are absent in the provided evidence, general trends for triphenyltin compounds can be inferred:
- Solubility: Triphenyltin chloride is soluble in organic solvents (e.g., chloroform, benzene) but insoluble in water.
- Thermal Stability : Triphenyltin derivatives decompose at temperatures above 200°C, with degradation pathways influenced by the anion. The oxygen dianion may promote oxidative decomposition .
Key Research Findings and Data Gaps
- Toxicity: Organotin compounds like Ph₃SnCl exhibit significant toxicity (e.g., immunotoxicity and endocrine disruption). Oxygen(2−);triphenylstannanylium’s toxicity profile remains unstudied but is expected to align with other triphenyltin derivatives .
- Stability: Hydrolysis and oxidation are major challenges for ionic triphenyltin salts. Comparative studies with Ph₃SnOAc suggest that Oxygen(2−);triphenylstannanylium may require inert atmospheres or stabilizing ligands for handling .
- Industrial Relevance : The Merck Index highlights triphenyltin acetate’s use in antifouling paints, suggesting niche applications for Oxygen(2−);triphenylstannanylium in specialized coatings or reagents .
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